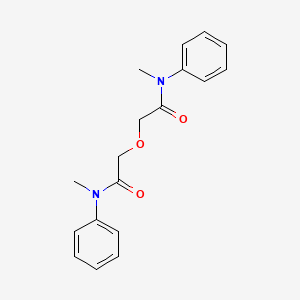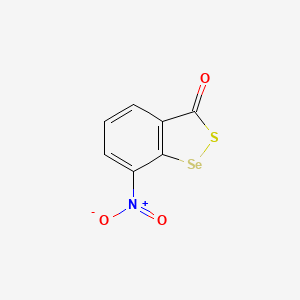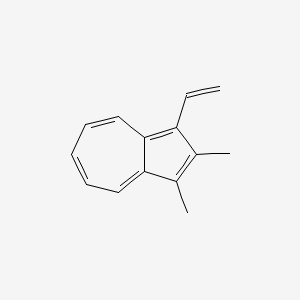![molecular formula C12H15NS2 B14281745 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole CAS No. 128365-16-2](/img/structure/B14281745.png)
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by the presence of two methylsulfanyl groups attached to a methylene bridge, which is further connected to a 1-methyl-1H-indole core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
The synthesis of 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1-methyl-1H-indole and methylsulfanyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as sodium hydride or potassium tert-butoxide, to deprotonate the indole nitrogen. This is followed by the addition of a methylsulfanyl-containing reagent, such as methylsulfanyl chloride, to form the desired product.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis.
化学反应分析
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce the methylsulfanyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the methylsulfanyl groups, where nucleophiles such as amines or alcohols replace the methylsulfanyl groups.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted indoles.
科学研究应用
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: In biological studies, the compound is used to investigate the role of indole derivatives in cellular processes. It can serve as a probe to study enzyme-substrate interactions and receptor binding.
Medicine: The compound has potential applications in medicinal chemistry, where it can be used to develop new drugs targeting specific biological pathways. Its structure can be modified to enhance its pharmacological properties.
Industry: In the industrial sector, the compound can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
作用机制
The mechanism of action of 2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, leading to changes in their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways.
Pathways Involved: The compound can modulate signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. By affecting these pathways, the compound can influence cellular processes and physiological responses.
相似化合物的比较
2-[Bis(methylsulfanyl)methyl]-1-methyl-1H-indole can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 2-[Bis(methylsulfanyl)methylene]-1-indanone and 1,2-Bis[3-(methylsulfanyl)propyl]benzene
Uniqueness: The presence of the indole core and the specific arrangement of the methylsulfanyl groups make this compound unique. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
128365-16-2 |
|---|---|
分子式 |
C12H15NS2 |
分子量 |
237.4 g/mol |
IUPAC 名称 |
2-[bis(methylsulfanyl)methyl]-1-methylindole |
InChI |
InChI=1S/C12H15NS2/c1-13-10-7-5-4-6-9(10)8-11(13)12(14-2)15-3/h4-8,12H,1-3H3 |
InChI 键 |
VHGGYOWSZDOUAD-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=CC=CC=C2C=C1C(SC)SC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Ethylsulfanyl)[1,3]thiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B14281667.png)
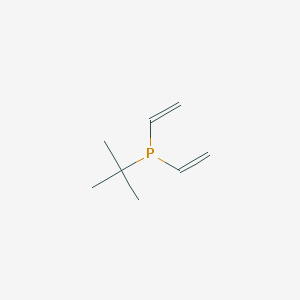
![N-[2-(Prop-2-en-1-yl)cyclohexylidene]hydroxylamine](/img/structure/B14281694.png)

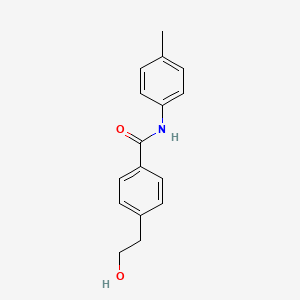
![1-(Methylsulfanyl)-3-(propan-2-yl)-3H-pyrrolo[2,1-a]isoindole-2,5-dione](/img/structure/B14281709.png)
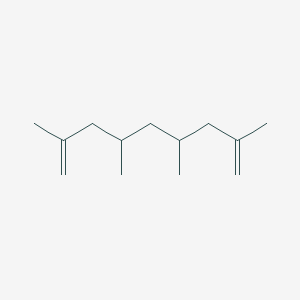
![4,4'-[Hexane-1,6-diylbis(oxy)]bis(2-hydroxybenzoic acid)](/img/structure/B14281712.png)
